HALLOYSITE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

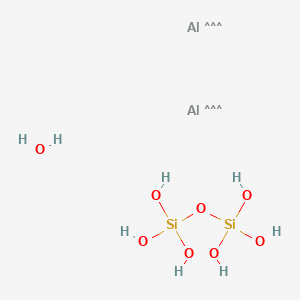

InChI |

InChI=1S/2Al.H6O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;1-6H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTYUNKZVDYXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H8O8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to gray or brown solid, Crystalline ... an elongated mineral that occurs in a hydrated and a dehydrated form ... the hydrated form consists of curved sheets of kaolin unit layers, Can exist as spheres, tubular elongates, or plygonal tubes ... particle morphology can have significant effects on ceramic forming systems | |

CAS No. |

12068-50-7, 12298-43-0 | |

| Record name | Halloysite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halloysite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Halloysite Nanotubes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate clay minerals belonging to the kaolin group.[1] First described in 1826, these nanomaterials have garnered significant scientific interest due to their unique hollow tubular structure, high biocompatibility, natural abundance, and low cost.[1][2] Unlike synthetic nanomaterials like carbon nanotubes, HNTs are readily mined from deposits worldwide, making them an economically viable option for a multitude of applications.[3][4]

Structurally, HNTs are formed by the rolling of 10-15 aluminosilicate bilayers.[5][6] This rolling is attributed to a mismatch between the larger silica tetrahedral layer and the smaller alumina octahedral layer.[5][7] This unique morphology gives rise to distinct inner and outer surfaces with different chemical compositions and reactivities, a key feature exploited in drug delivery, nanocomposites, and catalysis.[1][8] This guide provides a comprehensive overview of the core chemical and physical properties of HNTs, details the experimental protocols for their characterization, and presents this data in a format accessible to researchers and industry professionals.

Chemical Properties

The fundamental chemical formula for this compound is Al₂Si₂O₅(OH)₄·nH₂O .[1][5][9] The value of 'n' distinguishes between the hydrated form (this compound-(10 Å), where n=2) and the dehydrated form (metathis compound or this compound-(7 Å), where n=0).[5][7] The thermal removal of this interlayer water is a key characteristic of HNTs.

Surface Chemistry

The most critical chemical feature of HNTs is their chemically distinct surfaces.[8]

-

External Surface: The outer surface is composed of siloxane (Si-O-Si) groups, making it chemically similar to silicon dioxide (SiO₂).[4][5][8] This surface typically carries a negative charge in aqueous solutions across a broad pH range (pH ≥ 1.5).[4][10]

-

Inner Lumen Surface: The internal, hollow core is lined with a gibbsite-like array of aluminol (Al-OH) groups, making it chemically analogous to aluminum oxide (Al₂O₃).[4][5][8] This surface is positively charged in a wide pH interval, typically from 3 to 8.[5][8]

-

Edges: The edges of the nanotubes expose both Al-OH and Si-OH groups due to structural defects from the rolling process.[5]

This inherent charge separation allows for the selective modification and functionalization of the inner and outer surfaces, a property highly valuable in drug development for targeted loading and surface conjugation.[1][8] For instance, negatively charged molecules can be preferentially loaded into the positively charged lumen, while being repelled by the negative outer surface.[3][4]

Reactivity and Functionalization

The surface hydroxyl groups (Al-OH and Si-OH) are the primary sites for chemical modification.[10]

-

Outer Surface Modification: The external siloxane surface can be modified via covalent bonding with organosilanes or through electrostatic interactions by coating with cationic polymers and surfactants.[10]

-

Inner Lumen Modification: The internal aluminol groups can undergo various covalent modifications, allowing for the stable immobilization of different functional groups.[10] This is crucial for controlling the release kinetics of encapsulated active agents.

Physical and Structural Properties

The physical properties of HNTs are largely dictated by their unique nanotubular morphology and geological origin.

Morphology and Dimensions

HNTs are multi-walled hollow cylinders.[5] While their primary morphology is tubular, spheroidal and platy structures can also occur.[11] The dimensions of HNTs are highly polydisperse and vary significantly depending on their source.[8][12]

-

Length: Typically ranges from 200 nm to 2000 nm, though lengths up to 10 µm or even 30 µm have been reported.[1][5][13][14]

-

Outer Diameter: Generally falls between 40 nm and 70 nm, with some sources reporting a wider range of 30 nm to 300 nm.[1][5][8][12][14]

-

Inner (Lumen) Diameter: The internal cavity is typically between 10 nm and 30 nm, with some studies specifying a narrower range of 12-15 nm.[1][5][13][14]

Crystallinity

HNTs exist in two primary hydration states, which can be identified by their basal (001) spacing in X-ray diffraction patterns:

-

This compound-(10 Å): The fully hydrated form with a monolayer of water molecules in the interlayer space, resulting in a d-spacing of approximately 1.0 nm.[1][5]

-

This compound-(7 Å): The dehydrated form, which occurs upon gentle heating (50-150 °C), where the interlayer water is lost, and the d-spacing collapses to ~0.7 nm.[5][7]

Mechanical Properties

HNTs are known for their mechanical robustness and are frequently used as reinforcing fillers in polymer composites.[8][15][16]

-

Reinforcing Effect: The incorporation of HNTs into polymer matrices can significantly enhance mechanical properties such as tensile strength, Young's modulus, and hardness.[17][18][19] For example, adding just 1 vol% of HNTs to an epoxy matrix can increase the modulus by 50% and hardness by 100%.[16]

-

Stiffness: The Young's modulus of HNTs is comparable to that of other inorganic nanotubes like imogolite, although it is lower than that of carbon nanotubes.[20]

Thermal Properties

The thermal behavior of HNTs is characterized by distinct transitions:

-

Dehydration: The removal of physically adsorbed and interlayer water occurs at relatively low temperatures, typically between 50 °C and 150 °C, though complete removal may require heating to 400 °C.[7] This is observed as an endothermic peak in thermal analysis.[7]

-

Dehydroxylation: Between 450 °C and 700 °C, the structural hydroxyl groups are removed from the aluminosilicate layers. This process is associated with a significant endothermic peak and a mass loss of 11-14%.[7][21]

-

Phase Transformation: At higher temperatures, around 900-1000 °C, the nanotubular structure collapses, leading to the formation of alumina-rich phases and amorphous silica, which is marked by a significant exothermic event.[7][22]

Optical Properties

Pristine HNTs are effective light scatterers.[23] When incorporated into polymer matrices, they have a minimal effect on optical transmittance in the visible spectrum (400-700 nm).[16] Epoxy composites with HNT concentrations as high as 10 vol% have been shown to maintain high transmittance values of around 91%.[16] However, exposure to gamma radiation can induce changes in the optical band gap.[24]

Tabulated Summary of Properties

The following tables summarize the key quantitative properties of this compound nanotubes based on available literature. Note that values can vary significantly based on the geological source and processing of the material.

Table 1: Chemical and Structural Properties

| Property | Value/Description | References |

|---|---|---|

| Chemical Formula | Al₂Si₂O₅(OH)₄·nH₂O (n=0 or 2) | [1][5][9] |

| Outer Surface Chemistry | Siloxane (Si-O-Si) groups | [4][8] |

| Inner Lumen Chemistry | Aluminol (Al-OH) groups | [4][8] |

| Outer Surface Charge (pH 6-7) | Negative | [3][4] |

| Inner Lumen Charge (pH 3-8) | Positive | [5][8] |

| Crystal System | Monoclinic | [5][7] |

| Basal Spacing (Hydrated) | ~1.0 nm (10 Å) | [1][5] |

| Basal Spacing (Dehydrated) | ~0.7 nm (7 Å) |[5][7] |

Table 2: Physical and Mechanical Properties

| Property | Value Range | References |

|---|---|---|

| Morphology | Hollow Nanotubular | [1][2] |

| Length | 0.2 - 10 µm | [5][13] |

| Outer Diameter | 30 - 190 nm | [14] |

| Inner Lumen Diameter | 10 - 100 nm | [14] |

| Specific Gravity | ~2.53 g/cm³ | [4] |

| Specific Surface Area (BET) | 60 - 185 m²/g | [4][6][9] |

| Pore Volume | 0.35 - 1.25 cm³/g | [4][6][9] |

| Refractive Index | ~1.54 | [4] |

| Tensile Strength (in composites) | Increases with loading (e.g., ~44% at 2 wt%) |[18] |

Table 3: Thermal Properties

| Thermal Event | Temperature Range | Description | References |

|---|---|---|---|

| Dehydration | 50 - 400 °C | Loss of interlayer and adsorbed water | [7] |

| Dehydroxylation | 450 - 700 °C | Loss of structural -OH groups | [7][21] |

| Structural Collapse | 900 - 1000 °C | Formation of new crystalline phases |[7][22] |

Key Characterization Techniques & Experimental Protocols

Characterizing HNTs requires a multi-technique approach to fully understand their morphology, structure, and surface chemistry.

Electron Microscopy (TEM & SEM)

-

Purpose: To directly visualize the nanotubular morphology, measure dimensions (length, diameter), and assess sample purity and aggregation.

-

Methodology:

-

Sample Preparation: A small amount of HNT powder (~1 mg) is dispersed in a solvent like ethanol or deionized water using ultrasonication for 10-20 minutes to break up agglomerates.

-

Grid/Substrate Mounting: For TEM, a single drop of the dilute dispersion is placed onto a carbon-coated copper grid and allowed to air dry completely. For SEM, a drop is placed on a silicon wafer or aluminum stub and may be sputter-coated with a conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.[25]

-

Imaging: The sample is imaged using an accelerating voltage typically between 80-200 kV for TEM and 5-20 kV for SEM. Multiple images from different areas are captured to perform statistical analysis of the nanotube dimensions.

-

X-ray Diffraction (XRD)

-

Purpose: To determine the crystalline structure and the interlayer (d₀₀₁) spacing, which confirms the hydration state (7 Å vs. 10 Å).[26]

-

Methodology:

-

Sample Preparation: A few milligrams of dry HNT powder are gently packed into a sample holder to ensure a flat, level surface.

-

Data Acquisition: The sample is scanned using a diffractometer, typically with Cu Kα radiation (λ = 1.54 Å), over a 2θ range of approximately 5° to 70°.

-

Analysis: The resulting diffraction pattern is analyzed to identify characteristic peaks. The peak around 2θ = 12° corresponds to the 7 Å dehydrated form, while a peak around 2θ = 8.8° indicates the 10 Å hydrated form.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify the key functional groups on the HNT surfaces, such as Al-OH, Si-OH, and Si-O-Si.[2]

-

Methodology:

-

Sample Preparation: HNT powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Characteristic absorption bands are identified: ~3695 cm⁻¹ and ~3620 cm⁻¹ (Al-OH stretching), ~1030 cm⁻¹ (Si-O-Si stretching), and ~910 cm⁻¹ (Al-OH bending).

-

Brunauer-Emmett-Teller (BET) Analysis

-

Purpose: To measure the specific surface area and pore size distribution of the HNTs.[25]

-

Methodology:

-

Degassing: The HNT sample is first heated under vacuum (degassed) to remove any adsorbed moisture and volatiles from the surface without altering the structure.

-

Adsorption/Desorption: The analysis is performed by measuring the amount of nitrogen gas adsorbed onto the sample surface at liquid nitrogen temperature (77 K) over a range of partial pressures.

-

Calculation: The specific surface area is calculated from the adsorption isotherm using the BET equation. Pore volume and size distribution are determined from the desorption branch.

-

Thermogravimetric Analysis (TGA)

-

Purpose: To quantify thermal stability, water content, and decomposition temperatures.[26]

-

Methodology:

-

Sample Loading: A small, precise mass of HNTs (5-10 mg) is placed in a crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to ~1000 °C.

-

Analysis: The resulting curve of mass vs. temperature is analyzed. The mass loss steps correspond to dehydration (~50-400 °C) and dehydroxylation (~450-700 °C).

-

Visualizations: Logical and Experimental Frameworks

The following diagrams, generated using DOT language, illustrate the relationships between HNT properties and a typical characterization workflow.

References

- 1. Nanomaterials: A Review about this compound Nanotubes, Properties, and Application in the Biological Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AFM Characterization of this compound Clay Nanocomposites’ Superficial Properties: Current State-of-the-Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Al2H8O8Si2 | CID 6337008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Nanotubes Applications in Nanomaterials Research [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. This compound Nanotubes: Interfacial Properties and Applications in Cultural Heritage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Effects of this compound Nanotubes on the Mechanical Properties of Polysaccharide Films | Scientific.Net [scientific.net]

- 16. Polymer/Halloysite Nanotubes Composites: Mechanical Robustness and Optical Transmittance | MRS Advances | Cambridge Core [cambridge.org]

- 17. This compound nanotubes enhance the mechanical properties and thermal stability of iridescent cellulose nanocrystal films - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative characterization of the nano-effect of this compound nanotubes in polymer nanocomposites - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Impact of thermal treatment on this compound nanotubes: A combined experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Morphological features of this compound nanotubes as revealed by various microscopies | Clay Minerals | Cambridge Core [cambridge.org]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure and Morphology Characterization of Halloysite Nanotubes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and morphological characteristics of halloysite nanotubes (HNTs), along with detailed experimental protocols for their characterization. HNTs, naturally occurring aluminosilicate clay minerals, are of significant interest in the pharmaceutical and materials science fields due to their unique tubular structure, biocompatibility, and potential as drug delivery vehicles.

Core Structure and Morphology of this compound Nanotubes

This compound is a 1:1 aluminosilicate clay mineral with the empirical formula Al₂Si₂O₅(OH)₄·nH₂O. Its structure consists of a tetrahedral silica (SiO₂) sheet on the outer surface and an octahedral alumina (Al₂O₃) sheet on the inner surface. This bilayer structure rolls up to form a hollow, cylindrical nanotube. The difference in the surface chemistry between the inner and outer walls—the former being positively charged and the latter negatively charged under physiological pH—is a key feature for applications such as drug delivery.

The dimensions of this compound nanotubes can vary significantly depending on their geological origin. These variations are critical to consider when developing applications, as they influence properties like drug loading capacity and release kinetics.

Table 1: Typical Dimensions of this compound Nanotubes

| Parameter | Typical Range | Notes |

| Length | 200 - 2000 nm | Can be up to 5000 nm in some deposits.[1] |

| Outer Diameter | 40 - 70 nm | Can range from 20 to 200 nm. |

| Inner (Lumen) Diameter | 10 - 30 nm | Can vary from 10 to 70 nm.[1] |

| Wall Thickness | 10 - 20 nm | Composed of 10-15 aluminosilicate layers. |

| Specific Surface Area (BET) | 40 - 70 m²/g | Dependent on purity and morphology. |

Experimental Characterization Techniques

A multi-faceted approach employing several analytical techniques is necessary for a thorough characterization of HNT structure and morphology. The following sections detail the most critical methods and provide generalized experimental protocols.

Transmission Electron Microscopy (TEM)

TEM is indispensable for visualizing the tubular morphology, internal lumen, and wall structure of individual HNTs.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute suspension of HNTs in a suitable solvent (e.g., deionized water or ethanol) at a concentration of approximately 0.1 mg/mL.

-

Disperse the HNTs by ultrasonication for 5-10 minutes to break up agglomerates.

-

Place a drop of the suspension onto a carbon-coated copper TEM grid.

-

Allow the solvent to evaporate completely at room temperature or in a low-temperature oven.

-

-

Imaging:

-

Operate the TEM at an accelerating voltage typically ranging from 80 to 200 kV.

-

To minimize beam damage to the HNTs, which are beam-sensitive, use a low beam current.

-

Acquire images at various magnifications to observe both the overall morphology and fine structural details of the nanotubes. High-resolution TEM (HRTEM) can be used to visualize the layered wall structure.

-

Scanning Electron Microscopy (SEM)

SEM provides valuable information about the surface topography, size distribution, and agglomeration state of HNT powders.

Experimental Protocol:

-

Sample Preparation:

-

Mount the dry HNT powder onto an aluminum SEM stub using double-sided carbon adhesive tape.

-

Ensure a thin, uniform layer of powder for optimal imaging.

-

For non-conductive HNTs, a thin conductive coating is necessary to prevent charging under the electron beam. Sputter-coat the sample with a thin layer (5-10 nm) of a conductive material such as gold (Au), platinum (Pt), or carbon.[2][3][4][5]

-

-

Imaging:

-

Operate the SEM at an accelerating voltage typically between 5 and 20 kV.[6]

-

Use a secondary electron (SE) detector for topographical imaging.

-

Capture images at various magnifications to assess the overall morphology and surface features of the HNT agglomerates and individual tubes.

-

Atomic Force Microscopy (AFM)

AFM is a powerful technique for high-resolution three-dimensional imaging of the surface topography of HNTs. It can provide quantitative data on surface roughness and nanotube dimensions.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute suspension of HNTs in deionized water.

-

Deposit a drop of the suspension onto a freshly cleaved mica substrate.

-

Allow the sample to dry completely in a dust-free environment or a low-temperature oven.[1]

-

-

Imaging:

-

Use an AFM operating in tapping mode or PeakForce Tapping mode to minimize sample damage.[1][7]

-

Select a cantilever with a high resonance frequency and a sharp tip suitable for nanoparticle imaging.[8][9]

-

Scan the sample surface to obtain topographical images.

-

Analyze the images to measure the height, diameter, and surface roughness of the HNTs.

-

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of HNTs. It can distinguish between the hydrated (10 Å) and dehydrated (7 Å) forms of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Gently grind the HNT powder to a fine, homogenous consistency.

-

Prepare a random powder mount by back-packing the powder into a sample holder to minimize preferred orientation.

-

For analysis of clay mineral orientation, an oriented mount can be prepared by suspending the HNTs in deionized water and allowing the suspension to dry on a glass slide.

-

-

Data Collection:

-

Use a powder diffractometer with Cu Kα radiation.

-

Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of at least 1-2 seconds per step.[10]

-

-

Data Analysis:

-

Identify the characteristic diffraction peaks of this compound. The (001) reflection is particularly important for distinguishing between the hydrated (~8.8° 2θ for 10 Å) and dehydrated (~12.3° 2θ for 7 Å) forms.

-

Compare the obtained diffraction pattern with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

-

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area and pore size distribution of HNTs, which are crucial parameters for drug loading and release applications.

Experimental Protocol:

-

Sample Preparation (Degassing):

-

Place a known mass of the HNT sample into a BET sample tube.

-

Degas the sample under vacuum at an elevated temperature (typically 150-250 °C) for several hours (e.g., 4-12 hours) to remove adsorbed moisture and other volatile impurities from the surface. The exact temperature and duration should be optimized to avoid altering the material's structure.[11][12][13]

-

-

Analysis:

-

Perform nitrogen (N₂) adsorption-desorption measurements at liquid nitrogen temperature (77 K).

-

Collect the adsorption-desorption isotherm data.

-

-

Data Analysis:

-

Apply the BET equation to the linear portion of the adsorption isotherm (typically in the relative pressure P/P₀ range of 0.05 to 0.35) to calculate the specific surface area.

-

Use methods such as the Barrett-Joyner-Halenda (BJH) analysis on the desorption branch of the isotherm to determine the pore size distribution.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of the structure and morphology of this compound nanotubes.

Caption: Experimental workflow for HNT characterization.

Data Presentation

For effective comparison and analysis, all quantitative data should be summarized in a structured format.

Table 2: Summary of Morphological and Structural Data from Characterization Techniques

| Technique | Parameter Measured | Typical Values for HNTs |

| TEM | Inner Diameter | 10 - 30 nm |

| Outer Diameter | 40 - 70 nm | |

| Length | 200 - 2000 nm | |

| SEM | Particle Size (Aggregates) | Highly variable, µm range |

| Surface Features | Smooth to slightly rough | |

| AFM | Surface Roughness (RMS) | 1 - 5 nm |

| Nanotube Height | Corresponds to outer diameter | |

| XRD | (001) Peak (Dehydrated) | ~12.3° 2θ (d-spacing ~7.2 Å) |

| (001) Peak (Hydrated) | ~8.8° 2θ (d-spacing ~10 Å) | |

| BET | Specific Surface Area | 40 - 70 m²/g |

| Average Pore Diameter | Corresponds to inner diameter |

This in-depth guide provides the foundational knowledge and practical protocols for the comprehensive characterization of this compound nanotubes. A thorough understanding of their structure and morphology is paramount for the successful development of HNT-based technologies, particularly in the field of drug delivery.

References

- 1. Morphological features of this compound nanotubes as revealed by various microscopies | Clay Minerals | Cambridge Core [cambridge.org]

- 2. Sputter coating for SEM: how this sample preparation technique assists your imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Sputter Coating SEM Preparation: Explained [elementpi.com]

- 4. azom.com [azom.com]

- 5. Proper Target Material Selection when Coating Samples Using an SEM Sputter Coater - Rave Scientific [ravescientific.com]

- 6. cambridge.org [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. parksystems.com [parksystems.com]

- 9. azonano.com [azonano.com]

- 10. clays.org [clays.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Geological Origin of Halloysite Clay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences and geological formation of halloysite clay, a unique tubular nanomaterial of the kaolinite group. With its distinct morphology and properties, this compound is a subject of growing interest in various scientific fields, including drug delivery. This document details its primary sources, geological origins, and the methodologies used for its characterization.

Natural Sources and Major Global Deposits

This compound is a relatively rare aluminosilicate clay mineral with the empirical formula Al₂Si₂O₅(OH)₄.[1] While kaolinite, a structurally similar mineral, is widespread, large, economically viable deposits of this compound are uncommon.[2] The primary natural sources of this compound are typically associated with the weathering and hydrothermal alteration of aluminosilicate minerals.[2][3] It is frequently found in soils derived from volcanic materials and can be intermixed with other clay minerals like kaolinite, dickite, and montmorillonite.[1][3][4]

Significant global deposits of this compound are mined in several countries, with some of the most notable locations listed below.

| Location | Host Rock/Geological Setting | Key Characteristics |

| Matauri Bay, New Zealand | Hydrothermal alteration of Pliocene or Pleistocene rhyolite volcanics.[5] | High purity, high whiteness, and low iron and titanium content.[2] |

| Dunino, Poland | Weathering of basaltic rocks. | One of the world's largest deposits with estimated reserves of 10 million tons; characterized by a layered-tubular and platy structure.[1] |

| Dragon Mine, Utah, USA | Located in the Tintic district. | Contains catalytic quality this compound and is one of the largest deposits in the United States.[1] |

| China | - | Kaolin deposits often contain a mixture of platy kaolinite and tubular this compound.[3] |

| Brazil | - | Known for tubular this compound sources with low iron and titanium contents.[3] |

Geological Origin and Formation Pathways

The formation of this compound is primarily a result of two key geological processes: hydrothermal alteration and weathering, particularly in tropical and sub-tropical climates where there is significant water flow.[1]

Hydrothermal Alteration

Hydrothermal alteration is a significant process in the formation of many this compound deposits. This process involves the circulation of hot, chemically active fluids through rock formations, leading to the alteration of primary aluminosilicate minerals.

-

Parent Materials : The primary minerals that alter to form this compound are typically feldspars and micas found in igneous rocks such as rhyolite and basalt.[1][6]

-

Process : Hot, often acidic, water dissolves the primary minerals and re-precipitates this compound. This process is common in volcanic regions where geothermal activity provides the necessary heat and fluids. The presence of carbonate rocks is often noted in proximity to these deposits.[1]

Weathering

Weathering, particularly in humid, tropical, and subtropical climates, is another major pathway for this compound formation.[1]

-

Parent Materials : Similar to hydrothermal alteration, weathering acts on aluminosilicate-rich rocks, especially glassy basaltic rocks which are highly susceptible to this process.[1] this compound is a common constituent of Andisols, which are soils derived from volcanic materials.[4][6]

-

Process : The intense rainfall and downward percolation of water in these climates facilitate the chemical breakdown of primary minerals and the subsequent formation of this compound.

The following diagram illustrates the geological formation pathways of this compound.

Experimental Protocols for Characterization

Positive identification and detailed characterization of this compound require a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To identify the mineral composition and determine the crystal structure of the clay.

Methodology:

-

Sample Preparation: A small, representative sample of the clay is finely ground to a powder (typically <53 µm) to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used. Typical instrument settings involve a Cu Kα radiation source (λ = 1.5406 Å) and a scanning range of 2θ from 5° to 70°.

-

Data Acquisition: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The position and intensity of the diffraction peaks are compared to standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database for mineral identification. The basal spacing (d₀₀₁) is a key parameter for distinguishing this compound from other kaolin group minerals.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and microstructure of the this compound particles.

Methodology:

-

Sample Preparation: A small amount of the dry clay powder is mounted onto an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Instrument Setup: A scanning electron microscope is used. The accelerating voltage is typically set between 10 and 20 kV.

-

Imaging: A focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces secondary electrons, which are collected by a detector to form a high-resolution image of the surface topography.

-

Data Analysis: The SEM images are analyzed to determine the shape, size, and aggregation of the this compound particles. This is crucial for observing the characteristic tubular morphology.

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the internal structure of the this compound nanotubes, including their lumen and wall thickness.

Methodology:

-

Sample Preparation: A very dilute suspension of the this compound in a solvent (e.g., ethanol or deionized water) is prepared and sonicated for several minutes to disperse the particles. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.

-

Instrument Setup: A transmission electron microscope is used, typically with an accelerating voltage ranging from 100 to 200 kV.

-

Imaging: A beam of electrons is transmitted through the ultra-thin sample. The transmitted electrons are focused by an objective lens to form an image on a fluorescent screen or a digital camera.

-

Data Analysis: The TEM images provide detailed information on the length, inner and outer diameters, and wall structure of the this compound nanotubes.

The following diagram illustrates a typical experimental workflow for this compound characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. imerys.com [imerys.com]

- 3. icerik.maden.org.tr [icerik.maden.org.tr]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. This compound | Al2H8O8Si2 | CID 6337008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

The Surface Chemistry of Halloysite Nanotubes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halloysite nanotubes (HNTs), naturally occurring aluminosilicate clay minerals, have garnered significant attention in recent years as versatile nanomaterials with a unique, hollow tubular structure. Their distinct surface chemistry, characterized by differing inner and outer surface functionalities, makes them particularly attractive for a wide range of applications, most notably in drug delivery. This technical guide provides a comprehensive overview of the core principles of HNT surface chemistry, detailing their intrinsic properties, methods for surface modification, and the experimental protocols essential for their characterization and application in drug development.

Intrinsic Surface Properties of this compound Nanotubes

This compound nanotubes are composed of rolled layers of aluminosilicate, resulting in a structure with a chemically distinct inner and outer surface. The inner lumen surface is primarily composed of aluminol groups (Al-OH), while the external surface consists of siloxane groups (Si-O-Si)[1][2]. This inherent asymmetry gives rise to different surface charges and reactivity, a key feature exploited in their functionalization.

The outer surface of HNTs typically carries a negative charge over a wide pH range, while the inner lumen is positively charged at pH values below 8.5[3]. This charge differential allows for selective modification of the inner and outer surfaces.

Quantitative Surface Characteristics

The physicochemical properties of HNTs can vary depending on their geological origin and any subsequent processing. The table below summarizes key quantitative surface properties of pristine and modified HNTs, providing a comparative overview for researchers.

| Property | Pristine HNTs | Modified HNTs | Reference |

| Specific Surface Area (SSA) | 50 - 184.9 m²/g | Varies with modification | [4][5] |

| Zeta Potential (pH 4-8) | Approx. -30 mV | Can be altered by surface charge modification | [4][6] |

| Zeta Potential (pH < 3.8) | Slightly positive | Can be altered by surface charge modification | [2] |

| Contact Angle (Water) | 14.6° - 29.14° | 30.8° (SDS), 80.9° (PMMA), 97° (APTES) | [1][7] |

| Pore Volume | ~0.353 - 1.25 mL/g | Varies with modification | [5] |

| Outer Diameter | 40 - 70 nm | - | [5] |

| Inner Lumen Diameter | 10 - 30 nm | - | [5] |

| Length | 200 - 2000 nm | - | [5] |

Surface Modification of this compound Nanotubes

The surface of HNTs can be tailored to enhance their properties for specific applications, such as improving dispersion in polymer matrices, controlling drug release profiles, and targeting specific cell types. Common modification strategies include:

-

Silanization: The most prevalent method involves grafting silane coupling agents, such as γ-aminopropyltriethoxysilane (APTES), to the hydroxyl groups on the HNT surface. This introduces new functional groups (e.g., amino, epoxy) that can be used for further reactions[8][9].

-

Electrostatic Interactions: Surfactants and polyelectrolytes can be adsorbed onto the charged surfaces of HNTs. Anionic molecules tend to adsorb to the positively charged inner lumen, while cationic molecules are attracted to the negatively charged outer surface[10].

-

Polymer Grafting: Polymers can be grafted onto the HNT surface to improve their compatibility with specific matrices or to introduce stimuli-responsive properties[11].

-

Metallization: The deposition of metal nanoparticles on the HNT surface can impart catalytic, antibacterial, or magnetic properties[12].

The following diagram illustrates a general workflow for the surface modification and subsequent characterization of HNTs.

References

- 1. Surface-modified this compound nanotubes as fillers applied in reinforcing the performance of polytetrafluoroethylene | Clay Minerals | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound nanotubes as a nature’s boon for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound nanotubes – the nano-bio interface - Nanoscale (RSC Publishing) DOI:10.1039/D0NR06820A [pubs.rsc.org]

- 5. Nanomaterials: A Review about this compound Nanotubes, Properties, and Application in the Biological Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design Approaches, Functionalization, and Environmental and Analytical Applications of Magnetic this compound Nanotubes: A Review | Clays and Clay Minerals | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Crystal Structure and Mineral Composition of Halloysite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and mineral composition of halloysite, a naturally occurring aluminosilicate clay mineral of significant interest in various scientific and industrial fields, including drug development. This document outlines the fundamental structural characteristics, compositional variability, and the key analytical techniques used for its characterization.

Crystal Structure of this compound

This compound is a dioctahedral 1:1 phyllosilicate, a member of the kaolin group, with the general empirical formula Al₂Si₂O₅(OH)₄·nH₂O.[1][2] Its structure is composed of repeating layers, each consisting of a single tetrahedral silica (SiO₄) sheet linked to a single octahedral alumina (Al(OH)₆) sheet.[3] A key distinguishing feature of this compound is the presence of a monolayer of water molecules in the interlayer space in its hydrated form.[4]

This compound exists in two primary forms:

-

Hydrated this compound (this compound-(10 Å)): In its fully hydrated state, it contains two water molecules per formula unit (Al₂Si₂O₅(OH)₄·2H₂O) and exhibits a characteristic basal spacing (d₀₀₁) of approximately 10 Å.[3][5] This form is also known as endellite.[2]

-

Dehydrated this compound (this compound-(7 Å)): Upon exposure to low humidity or heating (around 50-70°C), hydrated this compound irreversibly loses its interlayer water to form the dehydrated phase, with a basal spacing of about 7 Å.[3][5][6] This dehydrated form is sometimes referred to as metathis compound.[2]

The mismatch between the slightly larger dimensions of the octahedral sheet and the smaller tetrahedral sheet induces strain, causing the layers to curve and roll into hollow, nanotubular structures.[7] The outer surface of these nanotubes is primarily composed of SiO₂ and is negatively charged, while the inner lumen surface consists of Al₂O₃ and carries a positive charge.[1][8]

Quantitative Crystallographic Data

The crystal system of this compound is typically monoclinic. The lattice parameters can vary depending on the degree of hydration and the specific geological origin of the sample. Below is a summary of typical crystallographic data.

| Parameter | This compound-(10 Å) (Hydrated) | This compound-(7 Å) (Dehydrated) |

| Formula | Al₂Si₂O₅(OH)₄·2H₂O | Al₂Si₂O₅(OH)₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | Cc |

| a | 5.14 Å | 5.14 - 5.17 Å |

| b | 8.90 Å | 8.90 - 8.92 Å |

| c | 20.7 Å | 7.21 - 14.49 Å* |

| β | 99.7° - 101.9° | 99.03° - 99.7° |

| Basal Spacing (d₀₀₁) | ~10 Å | ~7 Å |

*Note: The 'c' parameter for this compound-(7 Å) can be reported for a two-layer structure.[1]

Visualization of this compound Crystal Structure

The following diagram illustrates the layered structure of this compound and the transition between its hydrated and dehydrated forms.

Mineral Composition

This compound is a product of hydrothermal alteration or weathering of aluminosilicate minerals, such as feldspars.[9] Consequently, it is often found in association with its precursor minerals and other secondary minerals. The purity and composition of this compound deposits can vary significantly depending on the geological setting.

Common Associated Minerals and Impurities

This compound deposits are frequently intermixed with other clay minerals and non-clay minerals. Common impurities include:

-

Kaolin Group Minerals: Kaolinite, Dickite

-

Other Clay Minerals: Montmorillonite, Smectite, Illite

-

Oxides and Hydroxides: Quartz (SiO₂), Goethite (FeO(OH)), Gibbsite (Al(OH)₃), Anatase (TiO₂)

-

Other Silicates: Feldspars, Muscovite

-

Sulfates: Alunite (KAl₃(SO₄)₂(OH)₆)

Quantitative Mineral and Chemical Composition

The chemical composition of this compound ores is typically reported in weight percent (wt.%) of the constituent oxides. The following table provides a range of compositions from various global deposits.

| Constituent | Typical Range (wt.%) | Algerian Deposit (wt.%)[10] | Dragon Mine, USA (wt.%)[6] |

| SiO₂ | 40 - 55 | 53.10 | - |

| Al₂O₃ | 30 - 40 | 39.05 | - |

| Fe₂O₃ | 0.1 - 4.0 | - | - |

| TiO₂ | < 1.0 | - | - |

| CaO | < 0.1 - 2.5 | 2.11 | - |

| MgO | < 0.1 - 0.5 | 0.02 | - |

| K₂O | < 0.1 - 3.0 | 2.74 | - |

| MnO₂ | < 0.1 - 2.5 | 2.50 | - |

| This compound | - | - | 64 - 84 |

| Kaolinite | - | - | 8 |

| H₂O | 14.3 - 15.4 | - | - |

Experimental Protocols for Characterization

Accurate characterization of this compound requires a combination of analytical techniques to determine its structure, morphology, and composition.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying this compound and determining its hydration state. However, the XRD pattern of this compound-(7 Å) is very similar to that of kaolinite, making differentiation challenging.[4] Formamide intercalation is a common method to resolve this ambiguity.

This protocol is adapted from the U.S. Geological Survey (USGS) Open-File Report 01-041.[7]

Materials:

-

Formamide (CH₃NO)

-

Plastic spray bottle

-

Fume hood

-

Personal Protective Equipment (PPE): rubber gloves, lab coat, safety glasses

-

Small oven (optional, for illite differentiation)

-

Oriented aggregate mount of the clay sample (e.g., prepared by the filter-peel technique)

-

X-ray diffractometer

Procedure:

-

Initial XRD Scan: Prepare an oriented aggregate mount of the sample and allow it to air-dry. Obtain an initial XRD pattern, typically scanning over a 2θ range that includes the 7 Å to 10 Å region (e.g., 5-15° 2θ for Cu Kα radiation).

-

Formamide Application: Place the sample mount in a fume hood. Spray the surface of the mount with an aerosol of formamide until it is thoroughly wetted.

-

Intercalation Time: Allow the sample to absorb the formamide for at least 30 minutes.

-

Post-Treatment XRD Scan: Obtain a second XRD pattern of the formamide-treated sample over the same 2θ range.

-

Data Interpretation:

-

If this compound is present, it will intercalate the formamide, causing its basal spacing to expand to approximately 10.4 Å.[7]

-

Kaolinite does not readily intercalate formamide under these conditions, and its primary peak will remain at ~7.2 Å.[7]

-

The relative proportions of this compound and kaolinite can be estimated from the respective peak areas in the post-treatment pattern.

-

Transmission Electron Microscopy (TEM)

TEM is essential for visualizing the unique nanotubular morphology of this compound.

This method is suitable for observing cross-sections of the nanotubes.[11][12]

Materials:

-

This compound powder sample

-

Epoxy resin kit (e.g., TAAB Lemix)

-

Beakers and mixing tools

-

Ultrasonicator

-

Pipette tips (modified) or embedding molds

-

Curing oven

-

Ultramicrotome with a diamond knife

-

TEM grids (e.g., copper grids with a carbon support film)

Procedure:

-

Dispersion: Weigh approximately 50 mg of the this compound sample and mix it with the first component of the liquid resin (e.g., 2.5 mL of Lemix A). Gently sonicate the mixture to ensure a uniform dispersion of the nanotubes.

-

Resin Mixing: Add the remaining resin components (hardener, accelerator, etc.) to the dispersion according to the manufacturer's instructions and mix thoroughly.

-

Embedding: Transfer the mixture into a suitable mold or a modified pipette tip.

-

Curing: Place the mold in an oven and cure at the recommended temperature (e.g., 70°C) overnight.

-

Sectioning: Once the resin block is fully cured, trim it and cut ultrathin sections (typically 60-90 nm thick) using an ultramicrotome equipped with a diamond knife.

-

Grid Mounting: Carefully collect the ultrathin sections from the water bath of the microtome onto a TEM grid.

-

Drying and Imaging: Allow the grid to dry completely before inserting it into the TEM for imaging. It is recommended to use a low beam current (e.g., 0.5 nA) to minimize beam damage to the this compound.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization and differentiation of this compound.

References

- 1. Phase and structural features of tubular this compound (7 Å) | Clay Minerals | Cambridge Core [cambridge.org]

- 2. [PDF] Intercalation Method using Formamide for Differentiating this compound from Kaolinite | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. icerik.maden.org.tr [icerik.maden.org.tr]

- 7. USGS OFR01-041: Procedures - Intercalation of Kaolinite group minerals [pubs.usgs.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Mineral Data [webmineral.com]

- 10. researchgate.net [researchgate.net]

- 11. cambridge.org [cambridge.org]

- 12. Morphological features of this compound nanotubes as revealed by various microscopies | Clay Minerals | Cambridge Core [cambridge.org]

Characterization of Halloysite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques utilized for the characterization of halloysite, a naturally occurring aluminosilicate clay mineral with a unique nanotubular structure. The distinct morphology and physicochemical properties of this compound nanotubes (HNTs) make them a promising material for various applications, particularly in drug delivery and development. Accurate and thorough characterization is paramount for understanding its structure-property relationships and ensuring its effective and safe use. This document details the application of Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) in the analysis of this compound, offering in-depth experimental protocols, quantitative data summaries, and visual workflows.

Introduction to this compound

This compound is a 1:1 dioctahedral phyllosilicate with the chemical formula Al₂Si₂O₅(OH)₄·nH₂O.[1][2] It is structurally similar to kaolinite but is most commonly found in a tubular morphology.[2][3] The nanotubes typically have an outer diameter ranging from 40 to 100 nm, an inner lumen diameter of 10 to 20 nm, and a length of 0.2 to 2 µm.[4] The unique hollow, tubular structure of this compound provides a natural nanocontainer for the encapsulation of active pharmaceutical ingredients (APIs), offering potential for controlled and sustained drug release.[1][5]

The characterization of this compound is crucial for:

-

Confirming its identity and purity.

-

Determining its morphology and dimensional parameters.

-

Understanding its crystalline structure and phase composition.

-

Assessing its suitability for specific applications.

The following sections will delve into the three primary techniques for this compound characterization: SEM for morphological analysis, TEM for detailed structural and dimensional analysis, and XRD for phase identification and crystallographic analysis.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology of materials at high resolution.[3][4] For this compound, SEM is indispensable for observing its characteristic tubular structure, assessing the length and width of the nanotubes, and examining their surface texture and aggregation state.[3][6]

Quantitative Data from SEM Analysis

The dimensions of this compound nanotubes can vary significantly depending on their geographical origin.[7] SEM analysis provides crucial data on these variations.

| Parameter | Typical Range | Reference |

| Length | 0.2 - 2 µm | [4] |

| Outer Diameter | 40 - 100 nm | [4] |

Table 1: Typical Morphological Parameters of this compound Nanotubes Determined by SEM.

Experimental Protocol for SEM Analysis

A generalized protocol for the SEM analysis of this compound is as follows:

-

Sample Preparation:

-

A small amount of the this compound powder is dispersed in a suitable solvent (e.g., ethanol, deionized water) using ultrasonication to ensure deagglomeration.

-

A drop of the dispersion is placed onto an SEM stub (typically aluminum) with a conductive adhesive (e.g., carbon tape).

-

The solvent is allowed to evaporate completely in a dust-free environment or a desiccator.

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold, palladium, or carbon) is sputter-coated onto the sample surface to prevent charging effects under the electron beam.[8]

-

-

Imaging:

-

The prepared stub is loaded into the SEM chamber.

-

The chamber is evacuated to a high vacuum.

-

The electron beam is generated and focused on the sample surface.

-

Imaging is typically performed using a secondary electron (SE) detector, which provides topographical contrast and is ideal for visualizing the morphology of the nanotubes.

-

The accelerating voltage is typically set between 5 and 15 kV to achieve a balance between image resolution and potential beam damage to the sample.[8]

-

Magnification is adjusted to visualize both the overall morphology of the nanotube aggregates and the details of individual nanotubes.

-

-

Data Analysis:

-

Digital images are captured and analyzed using appropriate software to measure the length and outer diameter of a statistically significant number of nanotubes.

-

The distribution of these parameters can then be determined.

-

Transmission Electron Microscopy (TEM)

TEM offers higher resolution than SEM and is used to investigate the internal structure of this compound nanotubes.[3] It provides detailed information on the lumen diameter, wall thickness, and the number of rolled aluminosilicate layers.[9] TEM is also crucial for confirming the hollow nature of the nanotubes.[10]

Quantitative Data from TEM Analysis

TEM allows for precise measurement of the internal and external dimensions of this compound nanotubes.

| Parameter | HNT from Utah, USA (HU) | HNT from Yunnan, China (HY) | HNT from Henan, China (HH) | Reference |

| Inner Diameter (nm) | 14.8 | 16.7 | 15.2 | [7] |

| Outer Diameter (nm) | 40.1 | 51.3 | 43.6 | [7] |

| Length (nm) | 173.2 | 590.4 | 223.5 | [7] |

| Aspect Ratio | 4.3 | 11.6 | 5.1 | [7] |

Table 2: Dimensional Variations of this compound Nanotubes from Different Geographical Origins Determined by TEM. [7]

Experimental Protocol for TEM Analysis

The protocol for TEM analysis of this compound involves the following steps:

-

Sample Preparation (Dispersion Method):

-

A very dilute suspension of this compound is prepared in a volatile solvent like ethanol or isopropanol.

-

The suspension is sonicated for a few minutes to ensure good dispersion of the nanotubes.

-

A drop of the suspension is placed onto a TEM grid (typically a copper grid coated with a thin carbon film).

-

The solvent is allowed to evaporate completely.

-

-

Sample Preparation (Cross-Sectional Analysis):

-

For viewing the cross-section of the nanotubes, the this compound sample is embedded in a resin (e.g., epoxy resin).[11]

-

The resin block is then thinly sliced using an ultramicrotome to produce sections of 50-100 nm thickness.

-

These thin sections are then placed on a TEM grid.

-

-

Imaging:

-

The TEM grid is loaded into the sample holder and inserted into the TEM column.

-

The column is evacuated to an ultra-high vacuum.

-

An electron beam is transmitted through the sample.

-

Bright-field imaging is commonly used, where the contrast is formed by the scattering of electrons by the sample. The hollow lumen appears brighter, while the denser walls appear darker.

-

The accelerating voltage is typically in the range of 100-200 kV.

-

Due to the beam sensitivity of this compound, low-dose imaging techniques may be required to minimize radiation damage.[2]

-

-

Data Analysis:

-

Digital images are captured and analyzed to measure the inner and outer diameters, and wall thickness of the nanotubes.

-

High-resolution TEM (HRTEM) can be used to visualize the layered structure of the nanotube walls.

-

X-ray Diffraction (XRD)

XRD is the most definitive technique for the identification of this compound and for distinguishing it from other clay minerals with similar chemical compositions, such as kaolinite.[1] XRD provides information about the crystalline structure, phase purity, and interlayer spacing of the material.

Quantitative Data from XRD Analysis

The key parameter obtained from XRD for this compound is the basal spacing (d₀₀₁), which indicates its hydration state.

| Hydration State | Basal Spacing (d₀₀₁) | Characteristic 2θ Peak (Cu Kα) | Reference |

| Hydrated (this compound-10Å) | ~10 Å | ~8.8° | [3][12] |

| Dehydrated (this compound-7Å) | ~7 Å | ~12° | [1][3] |

Table 3: Characteristic XRD Basal Spacings of this compound.

The XRD pattern of this compound also shows other characteristic diffraction peaks. For dehydrated this compound (JCPDS No. 29-1487), prominent peaks are observed at 2θ values of approximately 12°, 20°, 24.5°, 35°, 38°, 55°, and 62.5°.[7][13]

Experimental Protocol for XRD Analysis

The protocol for XRD analysis of this compound is as follows:

-

Sample Preparation:

-

The this compound sample is typically analyzed as a fine powder.

-

The powder is gently packed into a sample holder to ensure a flat and smooth surface.

-

For oriented samples, a clay slurry can be deposited onto a glass slide and allowed to dry, which preferentially aligns the tubular or platy particles.

-

-

Data Collection:

-

The sample holder is placed in the X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation with λ = 1.5406 Å) is directed onto the sample.[14]

-

The detector scans a range of 2θ angles (typically from 2° to 70°) to measure the intensity of the diffracted X-rays.

-

Typical instrument settings include a voltage of 40 kV and a current of 30-40 mA.[15]

-

-

Data Analysis and Interpretation:

-

The resulting XRD pattern (a plot of intensity vs. 2θ) is analyzed.

-

The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the mineral phases present.

-

The basal spacing (d₀₀₁) is calculated from the position of the (001) peak using Bragg's Law (nλ = 2dsinθ).

-

To unambiguously differentiate this compound from kaolinite, which both show a ~7 Å basal spacing in their dehydrated forms, an intercalation test can be performed.[3] This involves treating the sample with a substance like formamide or dimethyl sulfoxide (DMSO), which can enter the interlayer space of this compound and expand the basal spacing to over 10 Å, while kaolinite remains unaffected.[1]

-

Quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the relative amounts of different mineral phases in a mixture.[1]

-

Workflow and Interrelationships of Characterization Techniques

The characterization of this compound often follows a logical workflow, with each technique providing complementary information.

Caption: Workflow for the comprehensive characterization of this compound.

This diagram illustrates the logical flow of analysis. XRD and SEM are often the initial characterization steps to identify the mineral and observe its overall morphology. If XRD results are ambiguous in differentiating this compound from kaolinite, an intercalation test is performed. TEM is then employed for a more detailed investigation of the nanotube's internal structure and precise dimensional measurements. The data from all techniques are then integrated to generate a comprehensive characterization report.

Logical Relationships in Data Interpretation

The data obtained from SEM, TEM, and XRD are interconnected and should be interpreted in a complementary manner.

Caption: Interrelationships between SEM, TEM, and XRD data for this compound.

This diagram highlights the synergistic relationship between the three techniques. For instance, SEM confirms the tubular morphology of the material identified as this compound by XRD. TEM, in turn, verifies the hollow nature of the tubes observed in SEM and allows visualization of the crystalline layers that give rise to the XRD pattern. A consistent interpretation across all three techniques provides a high degree of confidence in the characterization results.

Conclusion

The comprehensive characterization of this compound using a combination of SEM, TEM, and XRD is essential for its development and application in research and industry, particularly in the pharmaceutical field. SEM provides valuable information on the overall morphology, TEM reveals the detailed internal structure, and XRD confirms the mineralogical identity and crystallinity. By following rigorous experimental protocols and integrating the data from these complementary techniques, researchers and scientists can gain a thorough understanding of the properties of their this compound materials, enabling the design of innovative and effective drug delivery systems and other advanced materials.

References

- 1. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 2. researchgate.net [researchgate.net]

- 3. icerik.maden.org.tr [icerik.maden.org.tr]

- 4. Probing Antimicrobial this compound/Biopolymer Composites with Electron Microscopy: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Characterization of this compound-Based Carriers for Quercetin Loading and Release | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Morphological features of this compound nanotubes as revealed by various microscopies | Clay Minerals | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Impact of thermal treatment on this compound nanotubes: A combined experimental-computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

biocompatibility and toxicity of halloysite for in vitro studies

An In-Depth Technical Guide to the Biocompatibility and Toxicity of Halloysite Nanotubes for In Vitro Studies

Introduction

This compound nanotubes (HNTs) are naturally occurring aluminosilicate clay minerals with a unique hollow tubular structure, typically 0.5-1.5 µm in length, with an outer diameter of 40-70 nm and an inner lumen diameter of 10-40 nm.[1] Their distinctive morphology, high aspect ratio, natural abundance, and perceived biocompatibility have made them attractive candidates for a wide range of biomedical applications, including as nanocarriers for drug and gene delivery, in tissue engineering, and as agents for cell isolation.[2][3][4][5][6] As the use of HNTs in biomedical research and development accelerates, a comprehensive understanding of their interaction with biological systems at the cellular level is critical.

This technical guide provides an in-depth overview of the in vitro biocompatibility and toxicity of this compound nanotubes. It is designed for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and cellular pathways. The cytotoxicity of HNTs is not absolute and has been shown to be dependent on the dose, exposure time, and the specific cell model used.[2][7][8]

Assessment of Cytotoxicity and Cell Viability

Evaluating the potential cytotoxic effects of HNTs is the primary step in biocompatibility screening. This involves exposing cultured cells to varying concentrations of HNTs over different time periods and measuring cell viability or death through various assays.

Metabolic Activity Assays (MTT, MTS)

These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. In viable cells, tetrazolium salts (e.g., MTT) are reduced to colored formazan crystals, and the amount of formazan produced is proportional to the number of living cells.

Quantitative Data Summary: Cell Viability

| Cell Line | HNT Type | Concentration (µg/mL) | Exposure (h) | Assay | Key Finding (IC50 or % Viability) | Reference |

| A549 | Pristine | 10-200 | 24 | MTT | IC50: 152 ± 6.4 µg/mL | [2][9] |

| A549 | Pristine | 10-200 | 72 | MTT | IC50: 49 ± 3 µg/mL | [2][9] |

| BEAS-2B | Pristine | 10-200 | 24 | MTT | IC50: > 400 µg/mL | [2][9] |

| BEAS-2B | Pristine | 10-200 | 72 | MTT | IC50: 45.1 ± 8 µg/mL | [2][9] |

| HUVEC | Pristine | 2.5-200 | 72 | - | >60% viability at all concentrations | [10] |

| MCF-7 | Pristine | 2.5-200 | 72 | - | >60% viability at all concentrations | [10] |

| SKOV-3 | Uncoated | 250-1500 | 48 | MTT | Significant reduction in viability | [11] |

| MG-63 | Uncoated | 250-1500 | 48 | MTT | Significant reduction in viability | [11] |

| SKOV-3 | PEG-coated | 250-1500 | up to 72 | MTT | Viability substantially unaffected | [11] |

| MG-63 | PEG-coated | 250-1500 | up to 72 | MTT | Viability substantially unaffected | [11] |

| CT26WT | Pristine | up to 250 | 24 | MTS/XTT | Viability decreased above 150-200 µg/mL | [12] |

| Caov-4 | Pristine | 50 | up to 72 | - | Viability almost 100% | [4] |

| 3T3 | Pristine | 50 | up to 72 | - | Viability almost 100% | [4] |

Experimental Protocol: MTT Assay [2][13]

-

Cell Seeding: Seed cells (e.g., A549 or BEAS-2B) into a 96-well plate at a density of 10,000 cells/well and incubate overnight (37°C, 5% CO₂).

-

HNT Treatment: Prepare suspensions of HNTs in the appropriate cell culture medium at various concentrations (e.g., 10-200 µg/mL). Remove the overnight culture medium from the cells and replace it with the HNT-containing medium.

-

Incubation: Incubate the plates for the desired exposure times (e.g., 24 or 72 hours).

-

MTT Addition: After incubation, remove the HNT-containing medium and wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.

Long-Term Proliferation (Colony Formation Assay)

The Colony Formation Efficiency Assay (CFEA) assesses the long-term impact of a substance on the ability of single cells to proliferate and form colonies. It is a sensitive measure of cytotoxicity that reflects "mitotic death" resulting from DNA damage or apoptosis.[2]

Experimental Protocol: Colony Formation Efficiency Assay (CFEA) [2]

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

HNT Treatment: After cell attachment (typically 24 hours), expose the cells to sub-lethal concentrations of HNTs for a defined period (e.g., 7 days).

-

Colony Growth: Remove the HNT-containing medium and replace it with fresh medium. Allow the cells to grow for an additional period (e.g., 7-14 days) until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with a solution like crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Data Analysis: Calculate the Surviving Fraction (SF) using the formula: SF = (number of colonies formed / number of cells seeded) / (number of colonies formed in control / number of cells seeded in control).

In a study using A549 and BEAS-2B cells, HNTs at concentrations of 100-200 µg/mL caused a significant decrease in the surviving fraction of A549 cells, while BEAS-2B cells showed decreased proliferation at concentrations from 25-200 µg/mL after 7 days of exposure.[2]

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism of toxicity. HNTs have been shown to induce apoptosis in a dose- and time-dependent manner.[2]

Caspase 3/7 Assay

Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway. Their activation signifies a cell's commitment to apoptosis. Assays often use a substrate that becomes fluorescent upon cleavage by active caspases.

Quantitative Data Summary: Apoptosis

| Cell Line | HNT Concentration (µg/mL) | Exposure (h) | Assay | Key Finding | Reference |

| A549 | 50-200 | 24 & 48 | Caspase 3/7 | Significant increase in apoptotic cells from 50 µg/mL | [2] |

| BEAS-2B | 100-200 | 24 | Caspase 3/7 | Significant increase in apoptotic cells from 100 µg/mL | [2] |

| A549 | 10-200 | 12 | TUNEL | Significant increase in apoptotic cells from 50 µg/mL | [1][2] |

Experimental Protocol: Caspase 3/7 Assay [2][14]

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with HNTs as described for the MTT assay. Include a positive control (e.g., staurosporine) and a negative (untreated) control.

-

Reagent Addition: After the desired incubation period (e.g., 24 or 48 hours), add a Caspase-3/7 detection reagent to each well according to the manufacturer's instructions. This reagent typically contains a non-fluorescent substrate for caspase 3/7.

-

Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C to allow for the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. The signal is proportional to the amount of active caspase 3/7. Alternatively, image the cells using a fluorescence microscope or a live-cell imaging system to count fluorescent (apoptotic) cells.

-

Data Analysis: Normalize the fluorescence signal to the number of cells or express the results as a fold-change relative to the untreated control.

Assessment of Hemocompatibility

For any biomedical application involving potential blood contact, assessing hemocompatibility is crucial. Key tests evaluate the effect of HNTs on red blood cells (hemolysis) and the blood coagulation cascade.

Hemolysis Assay

This assay quantifies the ability of a material to damage red blood cells (RBCs), causing the release of hemoglobin.

Quantitative Data Summary: Hemocompatibility

| Assay | HNT Concentration | Key Finding | Reference |

| Hemolysis | Not specified | Hemolysis ratios below 0.5% (non-hemolytic) | [1] |

| Plasma Recalcification | 50-200 µg/mL | Dose-dependent decrease in clotting time (procoagulant effect) | [1] |

| Platelet Activation | Not specified | HNTs may promote platelet aggregation and activation | [1] |

Experimental Protocol: Hemolysis Assay [1]

-

Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human).

-

RBC Preparation: Centrifuge the blood to separate the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a specific concentration (e.g., 2% v/v).

-

HNT Incubation: Add various concentrations of HNTs to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known lytic agent (e.g., Triton X-100 or deionized water) as a positive control (100% hemolysis).

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours) with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at ~540 nm.

-

Data Analysis: Calculate the percentage of hemolysis using the formula: Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100. According to standards, hemolysis ratios below 5% are considered non-hemolytic.[1]

Cellular Uptake and Signaling Pathways

Understanding how HNTs enter cells and the subsequent signaling events is key to elucidating their mechanisms of action and toxicity.

Cellular Uptake Mechanisms

Studies indicate that HNTs are internalized by cells in an energy-dependent manner.[15][16] The primary uptake pathways involve a combination of endocytic mechanisms, which can vary between cell types. In non-phagocytic cells like HeLa, both clathrin-dependent and independent endocytosis are involved.[15][16] In phagocytic cells such as Raw 264.7 macrophages, phagocytosis, clathrin-dependent endocytosis, and microtubule-mediated transport contribute to internalization.[15][16] Once inside, HNTs are typically localized in the cytoplasm, often in the perinuclear region.[16][17]

Signaling Pathways in HNT-Induced Toxicity

Exposure to HNTs can trigger several cellular signaling pathways. A key event is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[7][18] This can lead to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7.[2][7] At higher concentrations, HNTs can also induce a pro-inflammatory response, leading to the production of cytokines.[19][20] However, this may be followed by an anti-inflammatory response, suggesting a complex regulatory process.[19][20]

Visualizations

Diagrams of Workflows and Pathways

Caption: General workflow for assessing HNT cytotoxicity in vitro.

Caption: Cellular uptake pathways of HNTs in different cell types.

Caption: Simplified pathway of HNT-induced apoptosis via ROS.

Conclusion

The in vitro assessment of this compound nanotubes reveals a complex biocompatibility profile that is highly dependent on experimental conditions, including HNT concentration, duration of exposure, and the specific cell line being investigated.[2][8] Generally, HNTs exhibit good biocompatibility at lower concentrations, but can induce cytotoxicity, primarily through the induction of oxidative stress and apoptosis, at higher concentrations or over longer exposure periods.[2][9]

Hemocompatibility studies show that HNTs are largely non-hemolytic but may have procoagulant effects at higher concentrations.[1] Importantly, the biocompatibility of HNTs can be significantly enhanced through surface modifications, such as coating with polyethylene glycol (PEG), which has been shown to prevent cytotoxic effects even at high concentrations.[11]

This guide provides the foundational protocols and summary data for researchers to effectively design and interpret in vitro studies on this compound nanotubes. A thorough, multi-parametric approach as outlined here is essential for the safe and effective development of HNT-based technologies in the biomedical field.

References

- 1. scispace.com [scispace.com]